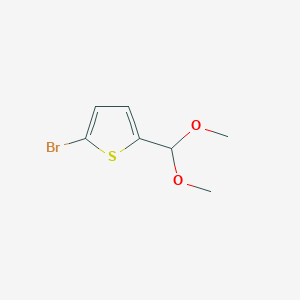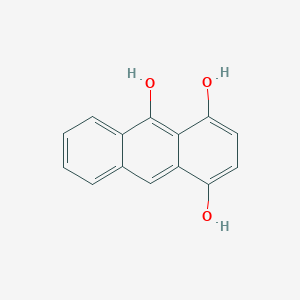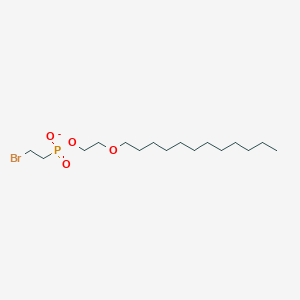
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-bromoethyl moiety and a dodecyloxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate typically involves the reaction of 2-bromoethanol with dodecyl alcohol in the presence of a base to form the intermediate 2-(dodecyloxy)ethanol. This intermediate is then reacted with phosphorus trichloride and a suitable base to yield the final product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Triethylamine or pyridine is often used as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic attack at the carbon atom. The phosphonate group can participate in coordination with metal ions or act as a ligand in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Similar structure but with ethyl groups instead of the dodecyloxy chain.
2-Bromoethylphosphonic acid: Lacks the dodecyloxyethyl chain, making it more hydrophilic.
2-(Octyloxy)ethyl (2-bromoethyl)phosphonate: Similar structure but with an octyloxy chain instead of dodecyloxy.
Uniqueness
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate is unique due to its long dodecyloxy chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and in organic synthesis.
Eigenschaften
CAS-Nummer |
112539-03-4 |
|---|---|
Molekularformel |
C16H33BrO4P- |
Molekulargewicht |
400.31 g/mol |
IUPAC-Name |
2-bromoethyl(2-dodecoxyethoxy)phosphinate |
InChI |
InChI=1S/C16H34BrO4P/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-15-21-22(18,19)16-12-17/h2-16H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
SJVIKNCQOMSJHX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCCOP(=O)(CCBr)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


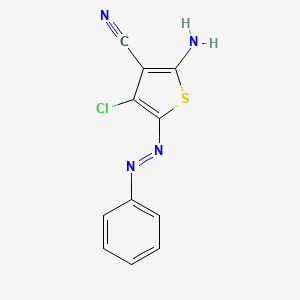
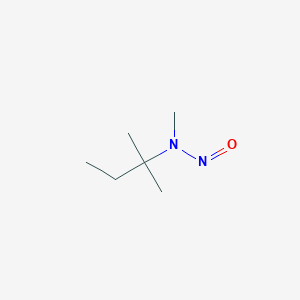
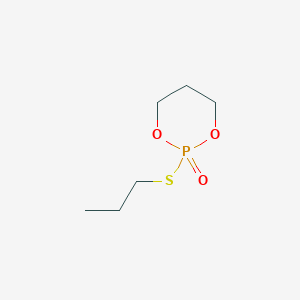
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
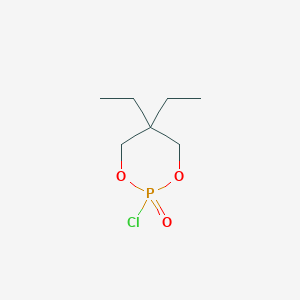
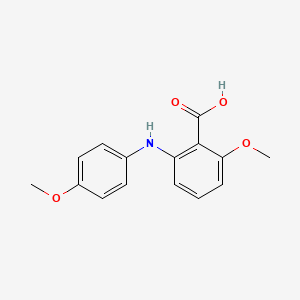
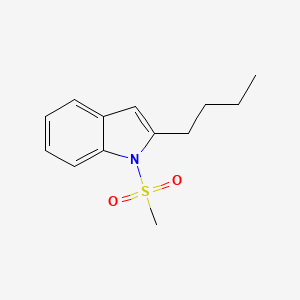
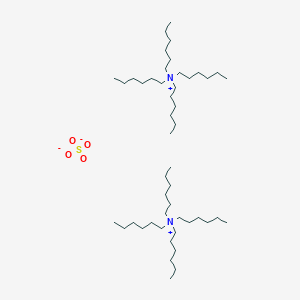
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
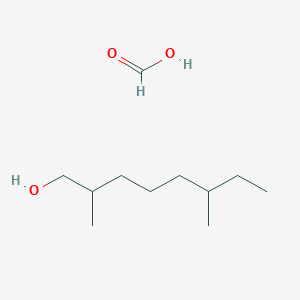
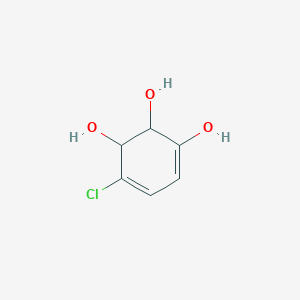
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
